disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
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Overview
Description
It is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase, thereby preventing the conversion of folic acid into tetrahydrofolate and inhibiting DNA synthesis . This compound is also used as an immunosuppressant and antineoplastic agent for the research of rheumatoid arthritis and various cancers, such as acute lymphoblastic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amethopterin (disodium) involves the reaction of 4-amino-4-deoxy-N10-methylpteroic acid with L-glutamic acid in the presence of a dehydrating agent. The reaction is typically carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Amethopterin (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The final product is often subjected to crystallization and purification steps to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Amethopterin (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of Amethopterin (disodium) that have modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Amethopterin (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antimetabolite and antifolate agents.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and cell division.
Medicine: Used in the research of treatments for rheumatoid arthritis and various cancers, such as acute lymphoblastic leukemia
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Amethopterin (disodium) exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the conversion of folic acid into tetrahydrofolate, a critical step in DNA synthesis. By blocking this pathway, the compound effectively halts the proliferation of rapidly dividing cells, making it useful in cancer research and treatment . The molecular targets and pathways involved include the folate metabolism pathway and the inhibition of nucleotide synthesis .
Comparison with Similar Compounds
Amethopterin (disodium) is unique compared to other similar compounds due to its specific mechanism of action and broad range of applications. Similar compounds include:
Methotrexate: Another antifolate agent with similar mechanisms but different pharmacokinetic properties.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
Raltitrexed: A thymidylate synthase inhibitor with applications in cancer treatment
Amethopterin (disodium) stands out due to its specific inhibition of dihydrofolate reductase and its extensive use in both research and clinical settings .
Properties
IUPAC Name |
disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQOOZCTWOQPA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8Na2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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